Estriol-d3 16-O-β-D-Glucuronide

LC-MS/MS Internal Standard Stable Isotope Dilution

Immunoassay cross-reactivity and endogenous analyte interference compromise Estriol-16-Glucuronide quantification. This deuterated (d3) analog is the exact-match internal standard for SID-LC-MS/MS, eliminating these errors. - Co-elutes with the target analyte, providing identical ion suppression/enhancement correction for unmatched assay accuracy (98.8-101.2%). - The +3 Da mass shift enables unambiguous differentiation from the endogenous metabolite in complex urinary and serum matrices. - Validated for ICH Q2(R1)-grade method development, ensuring regulatory submission readiness.

Molecular Formula C₂₄H₂₉D₃O₉
Molecular Weight 467.52
Cat. No. B1155999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEstriol-d3 16-O-β-D-Glucuronide
Synonyms(16α,17β)-3,17-Dihydroxyestra-1,3,5(10)-trien-16-yl-d3 β-D-Glucopyranosiduronic Acid;  3,17β-Dihydroxyestra-1,3,5(10)-trien-16α-yl-d3 β-D-Glucopyranosiduronic Acid;  3,17β-Dihydroxyestra-1,3,5(10)-trien-16α-yl-d3 β-D-Glucosiduronic Acid;  16α-(β-D-Gluco
Molecular FormulaC₂₄H₂₉D₃O₉
Molecular Weight467.52
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Estriol-d3 16-O-β-D-Glucuronide: Deuterated Internal Standard for LC-MS/MS


Estriol-d3 16-O-β-D-Glucuronide is a stable isotope-labeled analog of the endogenous steroid conjugate Estriol-16-Glucuronide, a primary urinary metabolite of estriol and a key biomarker in estrogen metabolism studies [1]. This deuterated compound (d3) is specifically designed as an internal standard (IS) for stable isotope dilution liquid chromatography-tandem mass spectrometry (SID-LC-MS/MS) assays, providing near-identical physicochemical properties to the unlabeled analyte while introducing a +3 Da mass shift for unambiguous mass spectrometric differentiation [2][3]. Its β-configuration at the glucuronic acid linkage is critical for structural fidelity to the native conjugate, ensuring reliable co-extraction and co-elution behavior [2].

LC-MS/MS SIL-IS workflow
Stable isotope dilution for estrogen metabolite quantification
Beta-configuration fidelity
Matches native conjugate structure for co-extraction
Matrix-effect control
Co-elution with target analyte for ion suppression correction

Why Estriol-d3 16-O-β-D-Glucuronide Cannot Be Replaced by Generic Substitutes


In LC-MS/MS bioanalysis, substituting a deuterated internal standard like Estriol-d3 16-O-β-D-Glucuronide with its unlabeled counterpart or a structural analog introduces unacceptable quantification errors. Unlabeled Estriol-16-Glucuronide cannot be used as an IS because it is endogenous to biological matrices [1] and would contribute to the analyte signal, invalidating the assay [2]. Structural analog ISs, such as Estriol-3-glucuronide, exhibit different extraction recovery, chromatographic retention, and ionization efficiency due to distinct physicochemical properties [3], leading to inconsistent correction of matrix effects and sample preparation losses [4]. The d3-labeled IS, in contrast, co-elutes with the target analyte and experiences identical ion suppression/enhancement, ensuring precise and accurate quantification that generic substitutes cannot provide [5].

Unlabeled Estriol-16-Glucuronide
Endogenous signal interference Cannot be used as IS because it contributes to analyte signal in biological matrices, invalidating quantification.
Structural Analog (e.g., Estriol-3-glucuronide)
Differential matrix effect correction Different retention time and ionization efficiency lead to inconsistent correction of matrix effects and recovery.
Non-isotopic IS
Extraction recovery mismatch Extraction behavior may shift away from target analyte, introducing quantification bias across sample batches.

Quantitative Differentiation Evidence vs. Comparator Internal Standards


Superior Co-Elution and Matrix Effect Correction

Estriol-d3 16-O-β-D-Glucuronide demonstrates nearly identical chromatographic retention time to its unlabeled target analyte, Estriol-16-Glucuronide, a property not shared by structural analog internal standards such as Estriol-3-glucuronide [1]. This co-elution ensures that both compounds experience identical matrix effects and ionization suppression/enhancement in the MS source, a critical requirement for accurate quantification in complex biological matrices [2]. In contrast, structurally similar but non-identical analogs will exhibit different retention times and differential susceptibility to matrix effects, introducing significant quantification bias [3].

Co-elution & Matrix Effect Correction
Class-level inference
Target IS co-elutes with Estriol-16-Glucuronide (near-zero retention offset); structural analog shows >0.5 min retention difference under typical reversed-phase conditions.
Supports precise matrix-effect normalization
Method-dependent confirmation required
LC-MS/MS Internal Standard Stable Isotope Dilution Bioanalysis

Consistent Extraction Recovery Across Sample Preparation

Stable isotope-labeled internal standards like Estriol-d3 16-O-β-D-Glucuronide exhibit extraction recovery virtually identical to that of the unlabeled analyte, a critical attribute for correcting losses during sample preparation [1]. This is in contrast to structural analog ISs, which, despite having similar functional groups, may show divergent recovery rates due to differences in hydrophobicity or interaction with SPE sorbents [2]. The d3-labeled IS compensates for all sources of analyte loss throughout the entire workflow, from initial sample processing to final injection [3].

Extraction Recovery Consistency
Class-level inference
Target IS exhibits ≤5% recovery difference from analyte; structural analog may exceed 10% difference in SPE/LLE workflows.
Reduces sample preparation variability
Recovery rates are matrix-dependent
Sample Preparation Extraction Efficiency Stable Isotope Dilution LC-MS/MS

Isotopic Purity and Structural Confirmation by NMR and MS

The structural and isotopic integrity of Estriol-d3 16-O-β-D-Glucuronide is confirmed by 1H NMR, which verifies the β-configuration of the glucuronic acid linkage (anomeric proton doublet at δ 5.1–5.3 ppm, J = 7.5 Hz), and by mass spectrometry (MS), which confirms the molecular weight and isotopic purity (e.g., +3 Da shift for d3 labeling) [1]. This level of characterization is essential to ensure the IS performs as expected and does not contain unlabeled impurities that could bias quantification [2]. In contrast, structural analogs may not be as rigorously characterized for their use as internal standards in a specific assay.

Isotopic Purity & Identity
Source review
1H NMR confirms β-configuration (δ 5.1–5.3 ppm, J=7.5 Hz); MS confirms +3 Da shift and isotopic purity.
Supports lot consistency and performance
Supplier characterization data; independent verification advised
Quality Control NMR Mass Spectrometry Stable Isotope

Procurement-Relevant Application Scenarios


Pregnancy Urine Estriol-16-Glucuronide Quantification for Fetoplacental Monitoring

Estriol-d3 16-O-β-D-Glucuronide is the definitive internal standard for LC-MS/MS assays measuring Estriol-16-Glucuronide in pregnancy urine, a biomarker for fetoplacental function [1]. Its use ensures accurate quantification despite the complex urinary matrix and variable analyte concentrations [2]. By correcting for matrix effects and extraction losses, it enables precise longitudinal monitoring of estrogen metabolism in pregnancy, surpassing the accuracy of immunoassays which can suffer from cross-reactivity [3].

Estrogen Metabolomics and Pharmacokinetics in Breast Cancer Research

In estrogen metabolomics studies, such as those investigating breast cancer cell lines (e.g., MCF-7), Estriol-d3 16-O-β-D-Glucuronide is essential for the simultaneous, derivatization-free LC-HRMS quantification of conjugated and unconjugated steroids [1]. The validated method using this IS achieves excellent accuracy (98.8–101.2%) and precision (mean: 2.05%, all ≤2.80%), enabling reliable investigations of estrogen metabolism in tumor models [2]. Its use circumvents the hydrolysis issues associated with pre-column derivatization, preserving the native conjugated metabolite profile [3].

Validated Bioanalytical Method Development for Regulatory Compliance

For laboratories developing quantitative bioanalytical methods intended for regulatory submission (e.g., ICH Q2(R1) validation), Estriol-d3 16-O-β-D-Glucuronide is the required internal standard to meet stringent accuracy, precision, and stability criteria [1]. The use of a stable isotope-labeled IS is the industry standard for correcting for variable recovery and matrix effects, and its implementation is critical for achieving the method performance parameters (e.g., LLOQ 0.005–2 ng/ml, ULOQ 3–2000 ng/ml) necessary for studying estriol metabolism in cell culture and clinical samples [2].

Clinical Lab Transition from Immunoassays to LC-MS/MS

As clinical laboratories shift from immunoassays (which suffer from limited specificity and cross-reactivity [1]) to LC-MS/MS for steroid hormone analysis, Estriol-d3 16-O-β-D-Glucuronide provides the analytical specificity and quantitative accuracy required for reliable patient results [2]. It corrects for the complex matrix effects inherent to human urine and serum, enabling the precise measurement of Estriol-16-Glucuronide as a specific marker, free from the interferences that plague antibody-based methods [3].

Application
Selection Property
Validation Focus
Pregnancy urine estriol metabolite research
Isotope dilution SIL-IS co-elution
Matrix effect and recovery correction
Breast cancer cell estrogen metabolomics
Derivatization-free LC-HRMS compatibility
Method accuracy and precision review
Bioanalytical method validation documentation
SIL-IS co-extraction fidelity
Accuracy, precision, stability criteria review
Research lab LC-MS/MS assay platform transition
Immunoassay-to-MS specificity advantage
Cross-reactivity and interference control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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